molecular formula C26H17N3O2 B13073030 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one CAS No. 1016225-46-9

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B13073030
CAS No.: 1016225-46-9
M. Wt: 403.4 g/mol
InChI Key: GJHUVZHVGZXFFA-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e]pyridine core fused with an indeno moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[4,3-e]pyridine with 4-hydroxybenzaldehyde in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1016225-46-9

Molecular Formula

C26H17N3O2

Molecular Weight

403.4 g/mol

IUPAC Name

10-(4-hydroxyphenyl)-12-methyl-14-phenyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one

InChI

InChI=1S/C26H17N3O2/c1-15-21-22(16-11-13-18(30)14-12-16)23-24(19-9-5-6-10-20(19)25(23)31)27-26(21)29(28-15)17-7-3-2-4-8-17/h2-14,30H,1H3

InChI Key

GJHUVZHVGZXFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=C12)C4=CC=C(C=C4)O)C(=O)C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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